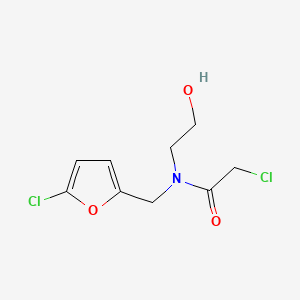
3'-O-2-propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is a modified nucleotide derivative of thymidine, which is a component of DNA. This compound has a propenyl group attached to the 3' position of thymidine and a triphosphate group at the 5' position. It is used in various scientific research applications, including molecular biology and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from thymidine. The propenyl group can be introduced using an appropriate alkylating agent, and the triphosphate group can be added using phosphorylating agents.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature and pH, and employing purification techniques such as chromatography.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Alkylated or substituted derivatives of the original compound.
Scientific Research Applications
3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing modified nucleotides and oligonucleotides.
Biology: It is used in molecular biology studies to investigate DNA synthesis and repair mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the development of diagnostic tools and biotechnological products.
Mechanism of Action
The compound exerts its effects through its incorporation into DNA, where it can interfere with normal DNA processes. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA replication and repair. By modifying the structure of thymidine, the compound can affect the fidelity and efficiency of DNA synthesis.
Comparison with Similar Compounds
Thymidine Triphosphate (dTTP): The unmodified form of thymidine triphosphate.
3'-O-Methylthymidine 5'-(tetrahydrogen triphosphate): A methylated derivative of thymidine triphosphate.
3'-O-Propylthymidine 5'-(tetrahydrogen triphosphate): A propylated derivative of thymidine triphosphate.
Uniqueness: 3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C13H21N2O14P3 |
|---|---|
Molecular Weight |
522.23 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-prop-2-enoxyoxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H21N2O14P3/c1-3-4-25-9-5-11(15-6-8(2)12(16)14-13(15)17)27-10(9)7-26-31(21,22)29-32(23,24)28-30(18,19)20/h3,6,9-11H,1,4-5,7H2,2H3,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+,11+/m0/s1 |
InChI Key |
JGJOVFWVTMUSDJ-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


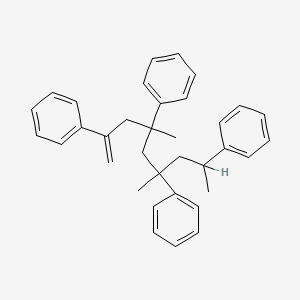
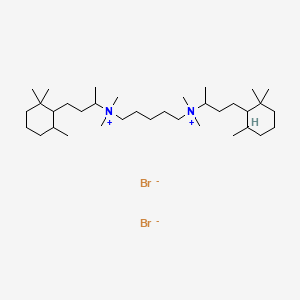
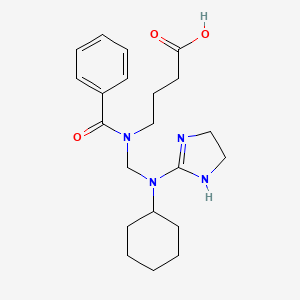
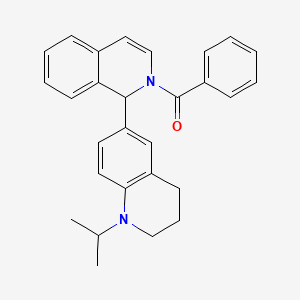
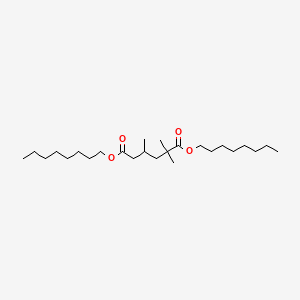
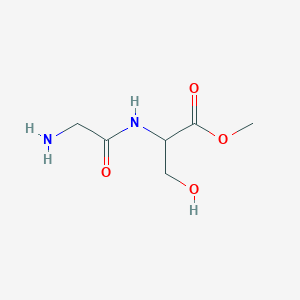
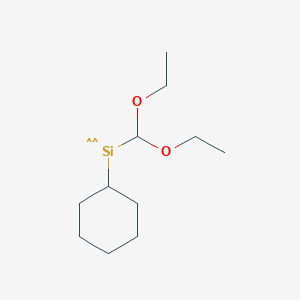
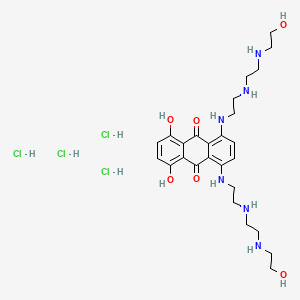

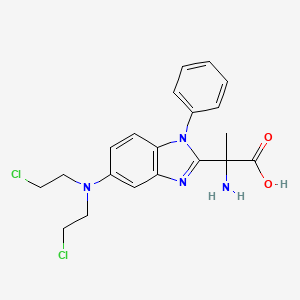
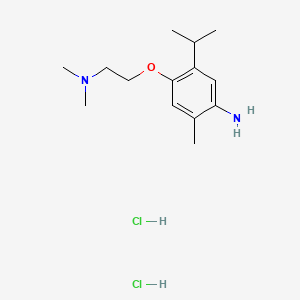
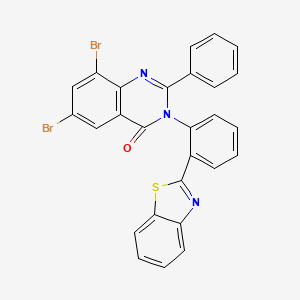
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
